

## Application Notes and Protocols: Hydrosilylation of Alkynes with Tris(trimethylsilyl)silane

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. **Tris(trimethylsilyl)silane**, (TMS)<sub>3</sub>SiH, serves as an effective hydrosilylating agent, offering unique reactivity and selectivity. These application notes provide detailed experimental setups and protocols for the hydrosilylation of alkynes with **Tris(trimethylsilyl)silane**, covering both metal-catalyzed and radical-initiated methods. The information is intended to guide researchers in establishing robust and efficient synthetic procedures.

### **Data Presentation**

# Table 1: Ruthenium-Catalyzed Hydrosilylation of Terminal Alkynes with Tris(trimethylsilyl)silane

This table summarizes the results for the hydrosilylation of various terminal alkynes using the cationic ruthenium complex  $[Cp*Ru(MeCN)_3]PF_6$  as a catalyst. This method is notable for its high regioselectivity, favoring the branched ( $\alpha$ ) product.



Entry	Alkyne Substrate	Product(s)	Ratio (α:β)	Yield (%)
1	Phenylacetylene	α- (Tris(trimethylsily l)silyl)styrene	>20:1	95
2	1-Hexyne	1- (Tris(trimethylsily l)silyl)-1-hexene	19:1	92
3	Cyclohexylacetyl ene	1-Cyclohexyl-1- (tris(trimethylsilyl )silyl)ethene	>20:1	98
4	Trimethylsilylacet ylene	1,1- Bis(trimethylsilyl) -2- (tris(trimethylsilyl) )silyl)ethene	1:1.5	85
5	3,3-Dimethyl-1- butyne	3,3-Dimethyl-1- (tris(trimethylsilyl )silyl)-1-butene	>20:1	96

# Table 2: Ruthenium-Catalyzed Hydrosilylation of Internal Alkynes with Tris(trimethylsilyl)silane

The hydrosilylation of internal alkynes catalyzed by [Cp\*Ru(MeCN)<sub>3</sub>]PF<sub>6</sub> proceeds with excellent trans-selectivity, affording the (Z)-vinylsilane products.



Entry	Alkyne Substrate	Product	Regioisomeric Ratio	Yield (%)
1	Diphenylacetylen e	(Z)-1,2-Diphenyl- 1- (tris(trimethylsilyl )silyl)ethene	-	97
2	1-Phenyl-1- propyne	(Z)-1-Phenyl-1- (tris(trimethylsilyl )silyl)-1-propene	4:1	91
3	2-Hexyne	(Z)-2- (Tris(trimethylsily l)silyl)-2-hexene	1:1	88
4	1- (Trimethylsilyl)-1- hexyne	(Z)-1- (Trimethylsilyl)-2- (tris(trimethylsilyl )silyl)-1-hexene	>20:1	93

# Table 3: Air-Initiated Radical Hydrosilylation of Alkynes with Tris(trimethylsilyl)silane

This method provides a metal-free alternative for the hydrosilylation of alkynes, proceeding via a radical mechanism initiated by atmospheric oxygen. It generally yields the (Z)-isomer of the linear product with high stereoselectivity.[1]



Entry	Alkyne Substrate	Product	(Z):(E) Ratio	Yield (%)
1	Phenylacetylene	(Z)-1-Phenyl-2- (tris(trimethylsilyl )silyl)ethene	>99:1	85
2	1-Octyne	(Z)-1- (Tris(trimethylsily l)silyl)-1-octene	>99:1	88
3	Ethyl propiolate	Ethyl (Z)-3- (tris(trimethylsilyl )silyl)acrylate	>99:1	82
4	Propargyl alcohol	(Z)-3- (Tris(trimethylsily l)silyl)prop-2-en- 1-ol	>99:1	75
5	4-Ethynylanisole	(Z)-1-Methoxy-4- (2- (tris(trimethylsilyl )silyl)vinyl)benze ne	>99:1	87

## **Experimental Protocols**

# Protocol 1: Ruthenium-Catalyzed Hydrosilylation of Alkynes

This protocol describes a general procedure for the hydrosilylation of both terminal and internal alkynes using [Cp\*Ru(MeCN)<sub>3</sub>]PF<sub>6</sub> as the catalyst.

#### Materials:

- Alkyne (1.0 eq)
- Tris(trimethylsilyl)silane (1.2 eq)



- [Cp\*Ru(MeCN)<sub>3</sub>]PF<sub>6</sub> (0.01 eq)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the alkyne (0.5 mmol, 1.0 eq).
- Dissolve the alkyne in anhydrous CH<sub>2</sub>Cl<sub>2</sub> (1.0 mL) to make a 0.5 M solution.
- Add **Tris(trimethylsilyl)silane** (0.6 mmol, 1.2 eq) to the solution.
- In a separate vial, weigh the [Cp\*Ru(MeCN)₃]PF<sub>6</sub> catalyst (0.005 mmol, 0.01 eq) under an inert atmosphere.
- Add the solid catalyst to the reaction mixture at room temperature with stirring.
- Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 1-4 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

#### Safety Precautions:

- Ruthenium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
- Anhydrous solvents are flammable and should be handled with care.
- The reaction should be carried out under an inert atmosphere to prevent catalyst deactivation.



## Protocol 2: Air-Initiated Radical Hydrosilylation of Alkynes

This protocol outlines a simple, solvent-free method for the hydrosilylation of unactivated alkynes initiated by atmospheric air.[1]

#### Materials:

- Alkyne (1.0 eq)
- Tris(trimethylsilyl)silane (1.1 eq)

#### Procedure:

- In a clean, dry vial equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 eq).
- Add Tris(trimethylsilyl)silane (1.1 mmol, 1.1 eq) to the vial.
- Seal the vial with a cap that allows for some air exchange (e.g., a screw cap with a hole or a loosely fitted cap).
- Heat the reaction mixture to 60 °C with vigorous stirring.
- Monitor the reaction by TLC or GC-MS. Reactions are generally complete within 12-24 hours.
- Upon completion, the crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

#### Safety Precautions:

- Tris(trimethylsilyl)silane can be pyrophoric under certain conditions; handle with care.
- The reaction should be performed in a well-ventilated fume hood.
- Heating should be done using a controlled heating block or oil bath.

### **Visualizations**





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Caption: Workflow for Ruthenium-Catalyzed Hydrosilylation.



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Caption: Workflow for Air-Initiated Radical Hydrosilylation.

Caption: Comparison of Metal-Catalyzed and Radical Pathways.

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### References

- 1. researchgate.net [researchgate.net]
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